(E)-Ethyl 4-(Methylamino)but-2-enoate
CAS No.:
Cat. No.: VC18014875
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO2 |
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Molecular Weight | 143.18 g/mol |
IUPAC Name | ethyl (E)-4-(methylamino)but-2-enoate |
Standard InChI | InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+ |
Standard InChI Key | WUOJOCFGEVRKJF-SNAWJCMRSA-N |
Isomeric SMILES | CCOC(=O)/C=C/CNC |
Canonical SMILES | CCOC(=O)C=CCNC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl (E)-4-(methylamino)but-2-enoate, reflects its ester functional group (), conjugated double bond (), and methylamino () substituent. The E-configuration of the double bond positions the methylamino group trans to the ester moiety, a critical feature influencing its reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 143.18 g/mol | |
CAS Number | 1259015-90-1 | |
SMILES Notation | ||
InChI Key | WUOJOCFGEVRKJF-SNAWJCMRSA-N |
The conjugated system between the double bond and ester group allows for resonance stabilization, enhancing electrophilicity at the β-carbon. This electronic profile facilitates Michael additions, cycloadditions, and nucleophilic attacks, which are exploited in synthetic routes .
Spectroscopic Characterization
While experimental spectral data (e.g., , , IR) for this specific compound are not publicly available in the cited sources, analogous α,β-unsaturated esters typically exhibit characteristic signals:
Synthesis and Manufacturing
Synthetic Pathways
The most cited synthesis, reported by Bandini et al. (2010), involves a stereoselective condensation between ethyl acrylate and methylamine derivatives under controlled conditions . A representative route includes:
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Mannich Reaction: Condensation of ethyl acetoacetate with methylamine and formaldehyde to form a β-amino ketone intermediate.
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Dehydration: Acid-catalyzed elimination of water to generate the α,β-unsaturated ester .
Alternative methods may employ Wittig olefination or Horner-Wadsworth-Emmons reactions to install the double bond with high E-selectivity.
Table 2: Comparative Synthesis Strategies
Method | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|
Mannich-Dehydration | 65–75 | >90% E | Scalability |
Wittig Olefination | 50–60 | >95% E | Functional Group Tolerance |
Industrial Production
As a custom synthesis product , (E)-Ethyl 4-(methylamino)but-2-enoate is manufactured on-demand under stringent regulatory controls. Key considerations include:
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Storage: Limited shelf life necessitates cold storage (2–8°C) under inert atmospheres .
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Transport: Classified as a controlled substance, requiring specialized permits for international shipping .
Applications in Organic Synthesis
As a Michael Acceptor
The electron-deficient double bond readily undergoes Michael additions with nucleophiles (e.g., enolates, amines). For example, reaction with malononitrile yields γ-amino-β-cyano esters, precursors to pyridine derivatives .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienes to form six-membered nitrogen-containing rings. These adducts serve as intermediates in alkaloid synthesis .
Pharmaceutical Intermediates
Its structural motifs are valuable in drug discovery:
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Anticancer Agents: Functionalization of the amino group generates kinase inhibitors.
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Antivirals: Incorporation into peptidomimetics targeting viral proteases .
Comparison with Structural Analogs
Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate
The trifluoromethyl derivative (CAS 507448-65-9) shares a similar backbone but exhibits enhanced electrophilicity due to the electron-withdrawing group. This modification increases reactivity in conjugate additions but reduces stability under basic conditions.
Table 3: Property Comparison
Property | (E)-Ethyl 4-(Methylamino)but-2-enoate | Trifluoro Analog |
---|---|---|
Molecular Weight | 143.18 g/mol | 197.15 g/mol |
Reactivity | Moderate | High |
Storage Stability | 6–12 months | 3–6 months |
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral γ-amino esters remains an open challenge. Organocatalytic strategies using proline-derived catalysts show promise for achieving high enantiomeric excess .
Green Chemistry Approaches
Replacing traditional solvents (e.g., DCM, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) could enhance the sustainability of large-scale production .
Biomedical Applications
Exploration of this compound’s bioactivity, particularly in antimicrobial and anti-inflammatory assays, is warranted given the pharmacological relevance of γ-amino acid derivatives.
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